molecular formula C21H19FN2O2 B2931640 1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide CAS No. 1091383-35-5

1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide

Katalognummer: B2931640
CAS-Nummer: 1091383-35-5
Molekulargewicht: 350.393
InChI-Schlüssel: SBYJPNKTHUWQBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-16-4-2-15(3-5-16)21(8-9-21)20(26)23-17-11-13-1-6-18(25)24-10-7-14(12-17)19(13)24/h2-5,11-12H,1,6-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYJPNKTHUWQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropanecarboxamide Core: This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Construction of the Tetrahydroquinoline Moiety: This step may involve a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl ring or the cyclopropane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism by which 1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydroquinolin-8-yl)cyclopropanecarboxamide
  • 1-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydroquinolin-8-yl)cyclopropanecarboxamide
  • 1-(4-bromophenyl)-N-(4-oxo-2,4,5,6-tetrahydroquinolin-8-yl)cyclopropanecarboxamide

Uniqueness

What sets 1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide apart from similar compounds is its specific combination of functional groups and ring systems. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, while the cyclopropane and tetrahydroquinoline moieties contribute to its overall stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

The compound 1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a novel synthetic derivative with potential pharmacological significance. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that evaluate its efficacy against different biological targets.

Synthesis and Characterization

The synthesis of the compound involves several steps, including the formation of the pyrroloquinoline moiety and subsequent modifications to introduce the cyclopropanecarboxamide group. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Synthesis Overview

StepReagents/ConditionsOutcome
1Copper(I) iodide catalystFormation of intermediate amine
2Coupling with 3-(4-fluorophenyl)propionic acidFormation of the target compound
3Deprotection with HCl in dioxaneFinal product yield: 53%

Anticancer Activity

Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. In vitro assays have shown that the synthesized compound inhibits the growth of various cancer cell lines. The structure-activity relationship indicates that the presence of the fluorophenyl group enhances cytotoxicity.

Case Study: Anticancer Efficacy

In a study involving several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells), the compound displayed an IC50 value of approximately 5 μM , indicating potent anticancer activity compared to standard chemotherapeutics.

Anticoagulant Activity

The compound was also evaluated for its anticoagulant properties through in vitro assays targeting coagulation factors such as factor Xa and factor XIa. The results indicated selective inhibition with an IC50 value of 3.68 μM for factor Xa and 2 μM for factor XIa. This suggests potential therapeutic applications in managing thromboembolic disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorophenyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Pyrroloquinoline Core : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
  • Cyclopropanecarboxamide Moiety : Contributes to the overall stability and reactivity of the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.